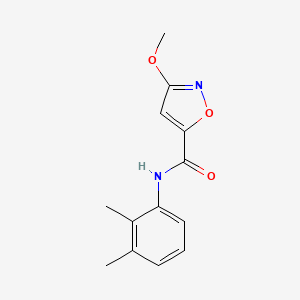![molecular formula C23H19ClN2O2 B2614059 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole CAS No. 314257-88-0](/img/structure/B2614059.png)
2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Reductions
- Ruthenium Catalyzed Reductions : Ruthenium catalysts, such as RuCl2(PPh3)3, have been used for the reduction of nitroarenes with chloro, methyl, or methoxy substituents to aminoarenes, which could be related to the reduction processes involving similar compounds (Watanabe et al., 1984).
Chemical Reactions of Indoles
- Reactions with Nitrogen Dioxide and Nitrous Acid : Studies on indoles, such as 2-phenyl- and 1-methyl-2-phenylindole, reacting with nitrogen dioxide or nitrous acid have led to the formation of isonitroso and nitroso indole derivatives (Astolfi et al., 2006).
- Palladium-Catalyzed Synthesis and Functionalization : Palladium-catalyzed reactions have been significant for synthesizing and functionalizing indoles, offering a range of biologically active compounds (Cacchi & Fabrizi, 2005).
Synthesis of Indole Derivatives
- Synthesis of Substituted Indoles : The synthesis of various indole derivatives, like 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, has been achieved through processes involving benzylation, reduction, bromination, and the Bischler-Mühlau synthesis (Zuo, 2014).
- Photoreactivity with Halocompounds : The photoreaction of indoles with chloroform and other halocompounds can generate products with redshifted fluorescence, useful in fluorescent protein detection (Ladner et al., 2014).
Organocatalytic Reactions
- Enantioselective Construction of Dihydropyrido[1,2-a]indoles : Organocatalytic asymmetric arylmethylation/N-hemiacetalization of indole derivatives leads to the creation of chiral dihydropyrido[1,2-a]indoles with high enantioselectivity (Ding et al., 2019).
Structural and Spectroscopic Analysis
- XRD, Spectroscopic and DFT Studies : Indole derivatives have been characterized using techniques like X-ray diffraction, FT-IR, UV–Visible, and NMR spectroscopy, providing insights into their molecular structures and properties (Tariq et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-16(9-7-15)20(14-26(27)28)22-19-4-2-3-5-21(19)25-23(22)17-10-12-18(24)13-11-17/h2-13,20,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKNYJOVZFHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
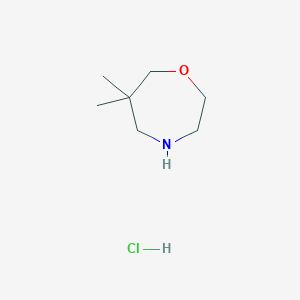
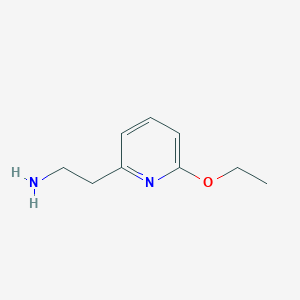
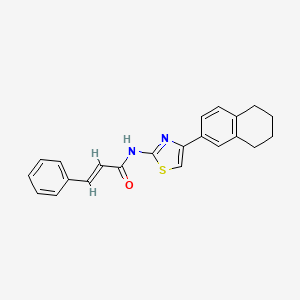
![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)
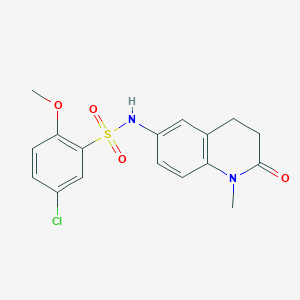
![Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613986.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
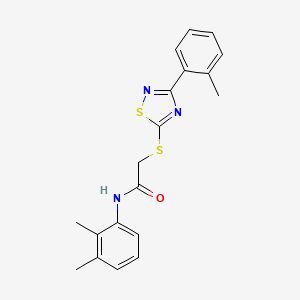
![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)
